molecular formula C14H13ClN4O2 B1667606 Arofylline CAS No. 136145-07-8

Arofylline

Katalognummer: B1667606
CAS-Nummer: 136145-07-8
Molekulargewicht: 304.73 g/mol
InChI-Schlüssel: GVTLDPJNRVMCAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Arofyllin beinhaltet typischerweise die Reaktion von 4-Chlorbenzoylchlorid mit 1-Propylxanthin unter spezifischen Bedingungen. Die Reaktion wird in Gegenwart einer Base, wie Natriumhydroxid, und einem organischen Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu fördern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Arofyllin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und Durchflusssystemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz der Synthese zu maximieren und gleichzeitig die Bildung von Nebenprodukten zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Arofyllin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion dechlorierte Produkte liefern kann .

Wissenschaftliche Forschungsanwendungen

Chemical Research

Phosphodiesterase Inhibition Studies
Arofylline serves as a model compound in the study of phosphodiesterase enzymes, particularly phosphodiesterase-4 (PDE4). Its inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a critical role in various biochemical pathways. This mechanism is essential for understanding cellular signaling and developing new therapeutic agents targeting these pathways .

Biological Research

Cellular Signaling Pathways
In biological contexts, this compound is utilized to investigate its impact on cellular signaling pathways involving cAMP. Research indicates that the modulation of cAMP levels can significantly influence inflammation and smooth muscle relaxation, making this compound a valuable tool in studying respiratory diseases.

Medical Applications

Respiratory Diseases
this compound has been extensively researched for its therapeutic potential in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Clinical trials have demonstrated that inhaled this compound can improve lung function (FEV1) in patients with moderate to severe COPD, highlighting its efficacy as an anti-inflammatory agent .

Case Study: COPD Management
In a double-blind, placebo-controlled Phase III trial involving 141 subjects with moderate to severe COPD, this compound showed significant improvements in lung function over three months. The treatment was associated with enhanced quality of life and reduced exacerbation rates compared to placebo .

Veterinary Applications

Treatment of Canine Atopic Dermatitis
this compound has also been studied in veterinary medicine, particularly for managing atopic dermatitis in dogs. In a randomized controlled trial involving 40 dogs, this compound was administered at a dose of 1 mg/kg twice daily for four weeks. The results indicated a significant reduction in pruritus scores and clinical signs of dermatitis, although gastrointestinal side effects were noted .

Treatment GroupDosageDurationClinical Improvement
This compound1 mg/kg twice daily4 weeksSignificant reduction in pruritus scores
Prednisone0.5 mg/kg twice daily4 weeksSimilar improvement to this compound
CombinationThis compound + Prednisone4 weeksComparable results with no statistical differences

Wirkmechanismus

Arofylline exerts its effects by inhibiting the enzyme phosphodiesterase-4 (PDE4). This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP within cells. Elevated cAMP levels result in the relaxation of smooth muscle cells, reduction of inflammation, and modulation of immune responses . The primary molecular targets of this compound are the PDE4 enzymes, which are involved in various signaling pathways related to inflammation and immune regulation .

Vergleich Mit ähnlichen Verbindungen

Arofyllin wird oft mit anderen PDE4-Inhibitoren verglichen, wie zum Beispiel:

Arofyllin ist einzigartig in seiner selektiven Hemmung von PDE4, was es zu einem vielversprechenden Kandidaten für gezielte Therapien macht, die im Vergleich zu nicht-selektiven Inhibitoren wie Theophyllin möglicherweise weniger Nebenwirkungen haben .

Biologische Aktivität

Arofylline, also known as LAS-31025, is a selective inhibitor of phosphodiesterase 4 (PDE4) with significant implications for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and associated case studies.

This compound functions primarily by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to:

  • Anti-inflammatory effects : By modulating inflammatory pathways, this compound reduces inflammation in the airways.
  • Smooth muscle relaxation : Elevated cAMP levels promote relaxation of airway smooth muscles, enhancing airflow and respiratory function.

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in improving lung function and quality of life for patients with COPD. The following table summarizes key findings from various clinical trials:

Study Sample Size Treatment Duration Outcome Measures Results
Phase III Trial 1413 monthsFEV1 improvementSignificant increase in FEV1 compared to placebo
Veterinary Study 40 dogs28 daysPruritus scores70% showed halving in pruritus scores; gastrointestinal side effects noted
Comparative Study 24,587 adultsVariedQuality of life, breathlessnessSmall benefit in reducing breathlessness; adverse effects reported

Case Studies

  • Human COPD Patients : In a double-blind, placebo-controlled trial involving 141 subjects with moderate to severe COPD, this compound was shown to significantly improve forced expiratory volume in one second (FEV1) over three months. Patients reported enhanced quality of life metrics alongside improvements in respiratory function .
  • Veterinary Applications : A study involving 40 atopic dogs assessed the safety and efficacy of this compound compared to prednisone. While both treatments led to clinical improvement in skin lesions and itching, gastrointestinal side effects such as vomiting were prevalent in dogs receiving this compound .

Side Effects and Safety Profile

Despite its therapeutic benefits, this compound is associated with several side effects typical of PDE4 inhibitors:

  • Gastrointestinal Issues : Common side effects include nausea and vomiting, which were observed in both human and veterinary studies.
  • Withdrawal Rates : In clinical trials for COPD treatments, about 14% of participants withdrew due to adverse effects compared to 8% in control groups .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-1-propyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c1-2-7-18-13(20)11-12(17-8-16-11)19(14(18)21)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLDPJNRVMCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=CN2)N(C1=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159696
Record name Arofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

136145-07-8
Record name Arofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136145-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arofylline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136145078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AROFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87L38AY71R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1-(4-chlorophenyl)-3-n-propyl-6-aminouracil (28.0 g; 0.1 mole), formic acid (15.1 ml; 0.4 moles) and sodium nitrite (7 g; 0.1 mole) in formamide (600 ml) was heated to 60° C. for 10 minutes. The temperature was then increased to 100° C. and sodium dithionite (2.3 g; 0.013 moles) was added over a period of 10 minutes. After addition, the temperature was increased to 190° C., mantained for 30 minutes and the reaction mixture was cooled and extracted with chloroform. The organic solution was extracted with 2N sodium hydroxide aqueous solution, washed with diethyl ether, acidified with 2N hydrochloric acid aqueous solution and extracted with chloroform. The organic extracts were washed with water, dried (Na2SO4) and the solvent was removed in vacuo to give 1-n-propyl-3-(4-chlorophenyl)-xanthine (19.5 g; yield 64.3%). After recrystallization from 90% ethanol, the melting point is 233°-234° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arofylline
Reactant of Route 2
Arofylline
Reactant of Route 3
Arofylline
Reactant of Route 4
Arofylline
Reactant of Route 5
Reactant of Route 5
Arofylline
Reactant of Route 6
Arofylline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.